
2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of benzoic acid, featuring hydroxymethyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid typically involves the hydroxymethylation of 4,6-dimethoxybenzoic acid. One common method is the reaction of 4,6-dimethoxybenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to isolate the product. The choice of solvents and catalysts may also be adjusted to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-4,6-dimethoxybenzoic acid.
Reduction: 2-(Hydroxymethyl)-4,6-dimethoxybenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving benzoic acid derivatives.
Industry: Used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxy groups can also affect the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxybenzoic acid: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)benzoic acid: Lacks the methoxy groups, affecting its solubility and reactivity.
2,4,6-Trimethoxybenzoic acid: Contains an additional methoxy group, which can influence its chemical properties and reactivity.
Uniqueness
2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which provide a balance of reactivity and solubility. This makes it a valuable intermediate in various synthetic pathways and applications.
Properties
CAS No. |
89968-13-8 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C10H12O5/c1-14-7-3-6(5-11)9(10(12)13)8(4-7)15-2/h3-4,11H,5H2,1-2H3,(H,12,13) |
InChI Key |
MVFNZZHQDBCRNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Oxan-2-ylidene)butoxy]oxane](/img/structure/B14389205.png)
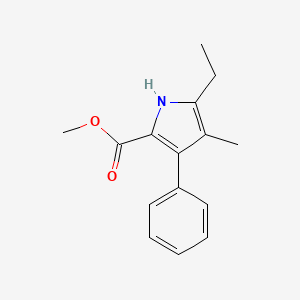

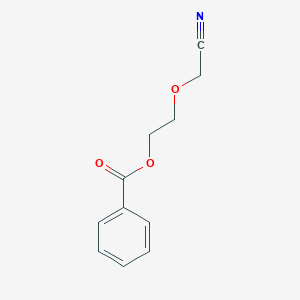

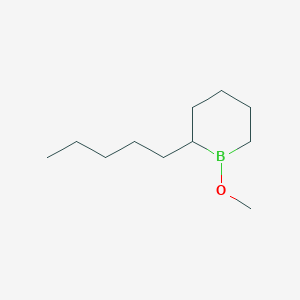
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)
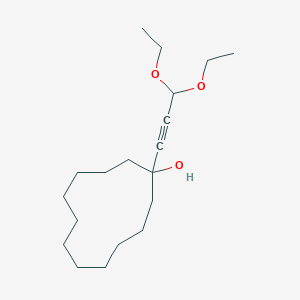

![Benzene, 1-[bis(phenylthio)methyl]-3-methoxy-](/img/structure/B14389243.png)
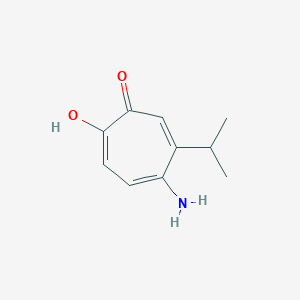
![(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14389275.png)
